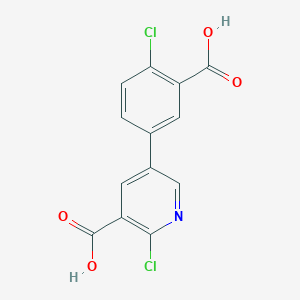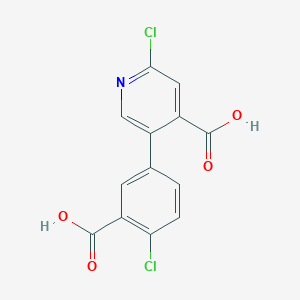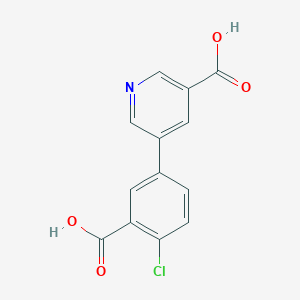
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Trifluoromethoxyphenyl)picolinic acid (TFMPA) is an organic compound with a molecular formula of C8H6F3NO2. It is a derivative of picolinic acid, and is used as a reagent in organic synthesis for the preparation of various compounds. It is also used in scientific research to study the mechanism of action and biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of various compounds. It is also believed to act as a chelator, binding to metal ions and preventing their binding to other molecules. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus decreasing their bioavailability. Additionally, it has been shown to bind to metal ions, preventing their binding to other molecules, and to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Advantages and Limitations for Lab Experiments
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is toxic and should be handled with caution.
Future Directions
There are several potential future directions for research involving 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95%. It could be used to study the mechanism of action and biochemical and physiological effects of various compounds, such as drugs, agrochemicals, and food additives. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of various compounds. Finally, it could be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and food additives.
Synthesis Methods
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of a phenol with an aldehyde in the presence of an acid catalyst. Other methods include the use of a Grignard reagent, the reaction of an aldehyde with an amine, and the reaction of a nitrile with an aldehyde.
Scientific Research Applications
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It can be used to study the mechanism of action and biochemical and physiological effects of various compounds. It is also used in drug development, as it can be used to study the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and food additives.
properties
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHESQCEPCDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)


![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6393596.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)
